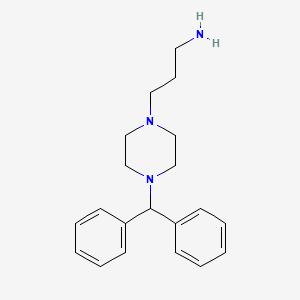

3-(4-Benzhydryl-1-piperazinyl)-1-propanamine

Overview

Description

The compound "3-(4-Benzhydryl-1-piperazinyl)-1-propanamine" is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and presence in compounds with a wide range of biological activities. Piperazine derivatives have been explored for their potential as dopamine receptor antagonists, antimicrobial agents, and in various other pharmacological profiles .

Synthesis Analysis

The synthesis of piperazine derivatives often involves multi-step reactions, starting from basic piperazine or its analogs and introducing various substituents to achieve the desired biological activity. For instance, 3-piperazinyl-3,4-dihydro-2(1H)-quinolinone derivatives were synthesized to study their activity as dopamine receptor antagonists . Similarly, 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives were prepared using substituted benzhydryl chlorides and piperidine followed by N-sulfonation . The synthesis of 1-benzhydryl-4-(5-nitro-2-furfurylideneamino) piperazines involved the preparation of substituted analogs and their evaluation for antimicrobial activity . These methods highlight the diverse synthetic routes that can be taken to modify the piperazine core for various biological applications.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is crucial in determining their biological activity. For example, the crystal structure of 1-benzhydryl-4-phenylmethane sulfonyl piperazine was determined using X-ray crystallography, revealing an orthorhombic crystal class and a chair conformation for the piperazine ring . The structure-activity relationship (SAR) studies often involve modifications to the piperazine core or its substituents to enhance biological activity, as seen in the synthesis of various piperazine derivatives with different substituents on the benzhydryl and sulfonamide rings .

Chemical Reactions Analysis

Piperazine derivatives can undergo a range of chemical reactions, which are often exploited in the synthesis of new compounds with potential biological activities. The reactions may include condensation, oxidation, reductive amination, chlorination, and cyclization, as demonstrated in the synthesis of 5-benzyl-4,5,6,7-tetrahydropyrazolo [1,5-a] piperazine . These reactions are carefully chosen based on the desired modifications to the piperazine scaffold and the target biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents attached to the piperazine core. These properties are important for the pharmacokinetic profile of the compounds, including their absorption, distribution, metabolism, and excretion (ADME). The antimicrobial activity of piperazine derivatives, for example, is affected by the nature of substitutions on the benzhydryl and sulfonamide rings, which in turn influence the compounds' physical and chemical properties . The synthesis of 1,3,5-triazine derivatives, which include piperazine as a substituent, also highlights the importance of these properties in the context of medicinal and industrial applications .

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of 1-benzhydryl-piperazine, such as 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine, exhibit significant antimicrobial activities. These compounds have been tested against bacterial and fungal pathogens of tomato plants, indicating potential applications in agriculture and plant protection (Vinaya et al., 2009).

Cancer Research

1-Benzhydryl-sulfonyl-piperazine derivatives have been evaluated as inhibitors of human breast cancer cell proliferation. These compounds, synthesized through nucleophilic substitution reactions, showed significant inhibitory activity against MDA-MB-231 breast cancer cells, suggesting their potential as chemotherapeutic agents (Kumar et al., 2007).

Crystallography and Structural Studies

Structural studies of various 1-benzhydryl-piperazine derivatives, including 1-benzhydryl-4-methanesulfonyl-piperazine and 1-benzhydryl-4-(toluene-4-sulfonyl)-piperazine, have been conducted using X-ray crystallography. These studies provide insights into the molecular geometry and bond angles, important for understanding the chemical properties and potential applications of these compounds in various fields (Naveen et al., 2007; 2009).

Pharmacological Profile

Piperazinyl derivatives have been synthesized and evaluated for potential neuroleptic activity. These compounds have shown promising results in inhibiting exploratory activity and conditioned avoidance response, indicating their potential use in treating neurological disorders (Hino et al., 1988).

Synthesis and Characterization

The synthesis and characterization of various benzhydryl-piperazine derivatives have been extensively studied. These studies focus on the chemical reactions used to produce these compounds and their resulting structural and physical properties, which are crucial for their potential applications in medicinal chemistry and materials science (Shirai et al., 2011).

properties

IUPAC Name |

3-(4-benzhydrylpiperazin-1-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3/c21-12-7-13-22-14-16-23(17-15-22)20(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-6,8-11,20H,7,12-17,21H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYYOIRFXORRYKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCN)C(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50548922 | |

| Record name | 3-[4-(Diphenylmethyl)piperazin-1-yl]propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50548922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Benzhydryl-1-piperazinyl)-1-propanamine | |

CAS RN |

50971-75-0 | |

| Record name | 3-[4-(Diphenylmethyl)piperazin-1-yl]propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50548922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

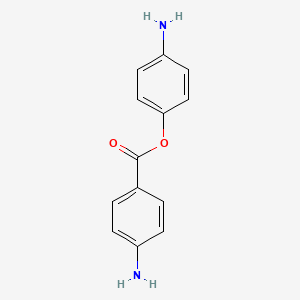

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one](/img/structure/B1283088.png)

![5'-Bromo-[2,2'-bithiophene]-5-carbonitrile](/img/structure/B1283090.png)